N-(2,6-Dimethylpyridin-4-yl)acetamide
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Overview
Description
N-(2,6-Dimethylpyridin-4-yl)acetamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and an acetamide group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylpyridin-4-yl)acetamide typically involves the acylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2,6-Dimethylpyridin-4-ylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-(2,6-Dimethylpyridin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.
N-(2,6-Dimethylpyridin-3-yl)acetamide: Similar structure but with the acetamide group at the 3 position instead of the 4 position.
Uniqueness
N-(2,6-Dimethylpyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-(2,6-Dimethylpyridin-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions. The general formula can be represented as follows:
This structure contributes to its lipophilicity and potential interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Results
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 14 | 64 |
These results indicate that this compound exhibits moderate to high antimicrobial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Cytokine Inhibition Results
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 1500 | 800 | 46.67 |
IL-6 | 1200 | 600 | 50.00 |
IL-1β | 1000 | 400 | 60.00 |
These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Neuroprotective Potential
Emerging research indicates that this compound may possess neuroprotective properties. In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound reduced cell death and increased cell viability.
Case Study: Neuroprotection in Oxidative Stress Models
In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound demonstrated:
- Cell Viability : Increased by 30% compared to untreated controls.
- Reactive Oxygen Species (ROS) : Decreased by approximately 40%, indicating reduced oxidative stress.
These results highlight the potential for this compound in neurodegenerative disease models where oxidative stress is a contributing factor .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into how modifications to the pyridine ring can enhance biological activity. For instance:
- Substitution Patterns : Variations in substitution on the pyridine ring have been shown to affect both antimicrobial and anti-inflammatory activities.
- Functional Groups : The introduction of different functional groups at various positions can enhance lipophilicity and receptor binding affinity.
Properties
CAS No. |
179022-67-4 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(2,6-dimethylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(11-8(3)12)5-7(2)10-6/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
FBVUSAOLMOZOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)NC(=O)C |
Origin of Product |
United States |
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